InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3
. The Canonical SMILES representation is CC(=C)OSi(OC(=C)C)OC(=C)C
.
Tris(isopropenyloxy)vinylsilane is classified as an organosilane, specifically a vinylsilane. It has the chemical formula and is recognized by its CAS number 15332-99-7. This compound is used primarily as a coupling agent and crosslinking agent in the production of silicone materials and other polymers .
The synthesis of tris(isopropenyloxy)vinylsilane typically involves the reaction of vinylsilanes with isopropenyl alcohols. A common method includes the following steps:
The molecular structure of tris(isopropenyloxy)vinylsilane features a central silicon atom bonded to three isopropenyloxy groups and one vinyl group. The structural formula can be represented as follows:
This arrangement gives rise to a tetrahedral geometry around the silicon atom, which is characteristic of many organosilanes. The presence of multiple functional groups allows for versatile reactivity in polymerization reactions .
Tris(isopropenyloxy)vinylsilane participates in several significant chemical reactions:
The mechanism of action for tris(isopropenyloxy)vinylsilane primarily involves its role as a coupling agent in polymer systems:
Tris(isopropenyloxy)vinylsilane exhibits several notable physical and chemical properties:
Tris(isopropenyloxy)vinylsilane finds diverse applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2